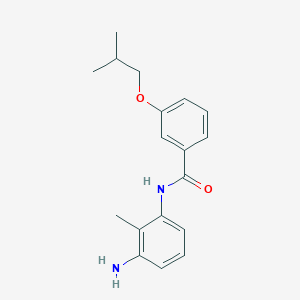

N-(3-Amino-2-methylphenyl)-3-isobutoxybenzamide

Description

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-3-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12(2)11-22-15-7-4-6-14(10-15)18(21)20-17-9-5-8-16(19)13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQVTRAYEKPJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OCC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Starting Materials

- 3-Amino-2-methylphenyl derivative : Usually prepared via nitration, reduction, or direct substitution reactions.

- 3-Isobutoxybenzoyl chloride or acid : Derived from benzoyl chloride or benzonic acid derivatives, functionalized with an isobutoxy group.

Typical Reaction Pathway

- Activation of the carboxylic acid (or acid chloride) using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

- Nucleophilic attack by the amino group on the activated carboxyl component.

- Formation of the amide bond, followed by purification.

Specific Preparation Methods

Method 1: Carbodiimide-Mediated Coupling

This method is the most common for synthesizing benzamide derivatives due to its efficiency and mild conditions.

Method 2: Acid Chloride Route

This involves converting the benzoyl acid to its acid chloride, which then reacts with the amine.

Reaction Conditions and Optimization

Research Findings and Data Tables

The synthesis of similar benzamide derivatives has been extensively studied, with key findings summarized below:

Notes on Synthesis Challenges and Considerations

- Selectivity : Ensuring selective substitution at desired positions on the aromatic ring.

- Purity : Removal of residual coupling agents and by-products via chromatography.

- Yield Optimization : Adjusting solvent, temperature, and molar ratios for maximum yield.

- Safety : Handling of reagents like thionyl chloride and carbodiimides requires appropriate precautions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-3-isobutoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or specific acids/bases depending on the desired product.

Major Products Formed

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-3-isobutoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-3-isobutoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Key Findings :

- The para-substituted isomer’s higher predicted boiling point may correlate with stronger intermolecular interactions (e.g., dipole-dipole or π-stacking) compared to the ortho isomer.

- The ortho-substituted derivative’s steric hindrance could reduce reactivity in catalytic applications or alter binding kinetics in biological systems.

Functional Group Variants: N,O-Bidentate Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide backbone but features an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl) instead of the amino-methylphenyl substituent. Synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, this compound is optimized for metal-catalyzed C–H bond functionalization due to its chelating ability .

Comparison Highlights :

- Synthetic Utility: The N,O-bidentate compound is tailored for catalysis, whereas N-(3-Amino-2-methylphenyl)-3-isobutoxybenzamide’s amino group may favor biological interactions (e.g., kinase inhibition or receptor agonism/antagonism).

Therapeutic Analogs: Oligobenzanilides as α-Helix Mimetics

The oligobenzanilide in (Compound 18) is a multi-faceted α-helix mimetic with a complex structure featuring multiple amide linkages and substituents. Designed to mimic protein secondary structures, it contrasts sharply with the simpler benzamide framework of the target compound .

Comparison Highlights :

Comparison Highlights :

- Protection Strategies: The target compound’s amino group might require protection (e.g., with benzoyl) during synthesis, similar to ’s methodology.

- Catalytic Efficiency : Pd-catalyzed reactions in achieve high yields under mild conditions, suggesting applicability for scaling the target compound’s synthesis.

Biological Activity

N-(3-Amino-2-methylphenyl)-3-isobutoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(3-Amino-2-methylphenyl)-3-isobutoxybenzamide features a benzamide core with an amino group and an isobutoxy substituent. This structural complexity allows for diverse interactions with biological targets.

The biological activity of N-(3-Amino-2-methylphenyl)-3-isobutoxybenzamide primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation : Interaction with various receptors can lead to modulation of signaling pathways, influencing cellular responses.

These mechanisms suggest that the compound could be explored for therapeutic applications in conditions where enzyme activity or receptor function is dysregulated.

1. Enzyme Inhibition

Research indicates that N-(3-Amino-2-methylphenyl)-3-isobutoxybenzamide exhibits potential as an enzyme inhibitor. This property is critical in drug development, particularly for targeting enzymes involved in cancer progression or metabolic disorders.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of related benzamide compounds on human colon cancer cell lines. The results indicated that compounds with similar structural features showed significant inhibition of cell proliferation, suggesting that N-(3-Amino-2-methylphenyl)-3-isobutoxybenzamide may possess similar activity .

| Compound | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 50 | SW48 (Colon Cancer) | Tubulin polymerization inhibition |

| Compound B | 70 | SW48 (Colon Cancer) | Apoptosis induction |

| N-(3-Amino-2-methylphenyl)-3-isobutoxybenzamide | TBD | TBD | TBD |

Case Study 2: Receptor Binding Studies

Investigations into receptor binding affinities for related compounds have shown promising results, indicating that modifications to the benzamide structure can enhance binding efficacy and selectivity. These findings underscore the importance of structural optimization in developing effective therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.